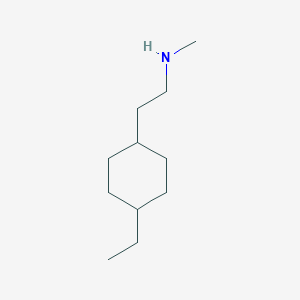

2-(4-Ethylcyclohexyl)-N-methylethan-1-amine

Description

2-(4-Ethylcyclohexyl)-N-methylethan-1-amine is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of an ethyl group attached to a cyclohexane ring and a methylethanamine group.

Properties

Molecular Formula |

C11H23N |

|---|---|

Molecular Weight |

169.31 g/mol |

IUPAC Name |

2-(4-ethylcyclohexyl)-N-methylethanamine |

InChI |

InChI=1S/C11H23N/c1-3-10-4-6-11(7-5-10)8-9-12-2/h10-12H,3-9H2,1-2H3 |

InChI Key |

LWDLUNHYXHZJPF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(CC1)CCNC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylcyclohexyl)-N-methylethan-1-amine can be achieved through various synthetic routes. One common method involves the alkylation of cyclohexane derivatives. The reaction typically requires a strong base, such as sodium hydride, to deprotonate the cyclohexane, followed by the addition of an alkyl halide to introduce the ethyl group. The resulting intermediate is then reacted with N-methylethanamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylcyclohexyl)-N-methylethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols

Substitution: Various substituted amines

Scientific Research Applications

2-(4-Ethylcyclohexyl)-N-methylethan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties, including its effects on neurotransmitter systems.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Ethylcyclohexyl)-N-methylethan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Cyclohexylamine: A simpler analog with a cyclohexane ring and an amine group.

N-Ethylcyclohexylamine: Similar structure but with an ethyl group attached to the nitrogen atom.

N-Methylcyclohexylamine: Similar structure but with a methyl group attached to the nitrogen atom.

Uniqueness

2-(4-Ethylcyclohexyl)-N-methylethan-1-amine is unique due to the presence of both an ethyl group on the cyclohexane ring and a methylethanamine group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

2-(4-Ethylcyclohexyl)-N-methylethan-1-amine, also known as a derivative of N-methyl-ethanamine, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2-(4-Ethylcyclohexyl)-N-methylethan-1-amine is . Its structure features a cyclohexyl ring with an ethyl substituent and an amine functional group, which may influence its interaction with biological targets.

Research indicates that compounds similar to 2-(4-Ethylcyclohexyl)-N-methylethan-1-amine can interact with various receptors and enzymes in the body. The following mechanisms have been identified:

- Receptor Modulation : These compounds may act as agonists or antagonists at neurotransmitter receptors, influencing pathways related to mood, cognition, and pain perception.

- Enzyme Inhibition : Compounds in this class can inhibit enzymes involved in metabolic processes, potentially affecting the pharmacokinetics of other drugs.

Biological Activity Overview

The biological activities of 2-(4-Ethylcyclohexyl)-N-methylethan-1-amine can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antitumor | Potentially inhibits cancer cell proliferation. |

| Neuroprotective | May provide protective effects against neurodegeneration. |

| Anti-inflammatory | Exhibits properties that could reduce inflammation. |

Case Studies

Several studies have evaluated the biological activity of compounds similar to 2-(4-Ethylcyclohexyl)-N-methylethan-1-amine:

-

Antitumor Activity :

- A study involving a structurally similar compound demonstrated significant inhibition of Ehrlich Ascites Carcinoma (EAC) cells in vivo, leading to reduced tumor viability and enhanced apoptosis in treated mice . The compound's ability to induce oxidative stress was highlighted as a mechanism for its antitumor effects.

- Neuroprotective Effects :

- Anti-inflammatory Properties :

Research Findings

Recent findings have underscored the importance of structure-activity relationships (SAR) in determining the biological efficacy of 2-(4-Ethylcyclohexyl)-N-methylethan-1-amine. Variations in substituents on the cyclohexyl ring significantly affect the compound's interaction with biological targets and its overall activity profile.

Table: Structure-Activity Relationships

| Substituent | Effect on Activity |

|---|---|

| Ethyl group | Enhances receptor binding affinity |

| Methyl group | Modulates enzyme inhibition |

| Cyclohexane ring | Influences lipophilicity and bioavailability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.